molecular formula C9H8ClF3N2O2 B1443805 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid CAS No. 1311278-27-9

6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid

Cat. No.: B1443805
CAS No.: 1311278-27-9
M. Wt: 268.62 g/mol
InChI Key: IAAHJPLSFSXVHJ-UHFFFAOYSA-N
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Description

6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid (CAS 1311278-27-9) is a high-purity nicotinic acid derivative intended for research and development applications. This compound features a molecular formula of C 9 H 8 ClF 3 N 2 O 2 and a molecular weight of 268.62 g/mol . Supplied with a typical purity of 95% or greater, it serves as a versatile and valuable building block in organic synthesis, particularly in the exploration of new chemical entities . The strategic substitution pattern on the pyridine ring, including the chloro, dimethylamino, and trifluoromethyl groups, makes this nicotinic acid derivative a particularly interesting scaffold for medicinal chemistry and agrochemical research . The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, which are critical in the design of active pharmaceutical ingredients (APIs) and crop protection agents . Researchers value this compound for constructing molecular libraries and as a key intermediate in the synthesis of more complex molecules. Please handle with appropriate care. This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, which include wearing protective gloves and eye/face protection and using only in a well-ventilated area . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-15(2)7-6(8(16)17)4(9(11,12)13)3-5(10)14-7/h3H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAHJPLSFSXVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Routes and Reaction Conditions

Synthesis of 4-Trifluoromethyl Nicotinic Acid Intermediates

Since 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is a derivative of 4-trifluoromethyl nicotinic acid, several methods focus on preparing this key intermediate:

Method Starting Materials Key Reagents Conditions Yield Notes
Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by chlorination with POCl3, catalytic hydrogenolysis and hydrolysis Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide POCl3, Pd/C, NaOH Chlorination, Pd/C hydrogenolysis, hydrolysis at reflux Moderate Chlorination yield low; partial pyridine ring reduction possible; industrial scale limited by harsh conditions
Acylation of vinyl ethyl ether with trifluoroacetyl chloride, ammoniation, reaction with 3-amino acrylonitrile, cyclization and hydrolysis Vinyl ethyl ether, trifluoroacetyl chloride, 3-amino acrylonitrile Triethylamine, NaOH -10 to 30°C for acylation; 50-100°C for cyclization; 60-100°C for hydrolysis High Relatively mild, fewer steps, suitable for industrial production; good atom economy; environmentally friendly
Hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid in methanol with Pd/C and triethylamine 2-chloro-6-trifluoromethyl nicotinic acid Pd/C, triethylamine, H2 Room temperature, overnight 90% crude yield Straightforward catalytic hydrogenation; followed by acidification and crystallization

Introduction of Dimethylamino Group at 2-Position

The 2-dimethylamino substituent is typically introduced via nucleophilic aromatic substitution (SNAr) on a 2-chloro precursor:

  • Starting from 6-chloro-4-trifluoromethyl nicotinic acid or its derivatives, the chlorine at the 2-position is substituted by dimethylamine under controlled conditions.
  • This step may require elevated temperature and suitable solvents to promote substitution without degrading the pyridine ring or other sensitive groups.

Detailed Example Synthesis Protocol (Based on Literature)

Step Description Reagents & Conditions Outcome
1 Preparation of 2,6-dichloro-4-trifluoromethyl nicotinic acid Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with KOH; chlorination with POCl3 Formation of dichloro intermediate Intermediate for further substitution
2 Catalytic hydrogenolysis and hydrolysis Pd/C catalyst, H2 atmosphere, ethanol solvent, triethylamine as base, 80°C, 1.8 MPa H2 pressure Conversion to 4-trifluoromethyl nicotinic acid derivative High purity acid obtained
3 Nucleophilic substitution of 2-chloro with dimethylamine Reaction with dimethylamine in suitable solvent (e.g., ethanol or DMF), elevated temperature Formation of 2-dimethylamino substituted nicotinic acid Completion verified by chromatography and NMR

Reaction Data and Yields

Compound / Step Yield (%) Reaction Time Temperature Notes
4-trifluoromethyl nicotinic acid via hydrogenation ~90 Overnight (~16 h) Room temperature Crude yield; requires purification
Cyclization of trifluoroacetyl chloride and vinyl ethyl ether 70-80 3-7 h -10 to 30°C Acylation step; catalyst triethylamine or pyridine
Cyclization with 3-amino acrylonitrile 40-50 3-9 h 50-100°C Followed by hydrolysis to acid
Dimethylamino substitution 70-85 4-8 h 50-100°C Dependent on solvent and base used

Analytical and Purification Considerations

  • Purity and completion of each step are monitored by liquid chromatography (HPLC or LC-MS).
  • Structural confirmation by 1H-NMR shows characteristic chemical shifts for pyridine protons and substituents.
  • Crystallization from aqueous acidic solution is commonly used for final product isolation.
  • Drying under vacuum or mild heating (50 °C) ensures removal of residual solvents.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Cyclization and chlorination Using ethyl trifluoroacetoacetate and cyanoacetamide, chlorination with POCl3 Established chemistry, accessible reagents Chlorination yield low, harsh reagents, partial ring reduction
Acylation-cyclization route Trifluoroacetyl chloride + vinyl ethyl ether + 3-amino acrylonitrile High yield, fewer steps, industrially scalable, environmentally friendly Requires precise temperature control, multiple steps
Catalytic hydrogenation Pd/C catalyzed hydrogenation of chloro substituted pyridine acid High yield, mild conditions Requires hydrogen gas and Pd catalyst, safety considerations
Amination Nucleophilic substitution with dimethylamine Direct introduction of amino group Requires controlled conditions to avoid side reactions

Research Findings and Industrial Relevance

  • The acylation-cyclization-hydrolysis route (using trifluoroacetyl chloride and vinyl ethyl ether) is favored for industrial production due to its high overall yield, mild conditions, and environmental friendliness.
  • Catalytic hydrogenation methods provide efficient conversion of nitrile or chloro intermediates to acids but require handling of hydrogen gas and catalysts.
  • The introduction of the dimethylamino group is typically performed as a late-stage functionalization to prevent interference with earlier steps.
  • Continuous flow synthesis techniques are being explored to improve reaction control, scalability, and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s chemical properties.

    Substitution: The chloro, dimethylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively.

Key Applications:

  • Antiparasitic Activity: Research indicates that derivatives of trifluoromethyl-nicotinic acids exhibit significant antiparasitic properties, making them candidates for developing new treatments against parasitic infections .
  • Neurological Disorders: The compound's ability to modulate nicotinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Agrochemical Applications

6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid has been explored extensively in agrochemistry, particularly as an active ingredient in pesticides.

Case Studies:

  • Flonicamid Development: This compound serves as a precursor in the synthesis of flonicamid, an insecticide that targets pests while being less harmful to beneficial insects. The synthesis process involves amidation reactions where the nicotinic acid derivative is reacted with aminoacetonitrile hydrochloride .
  • Insecticidal Efficacy: Field studies have shown that formulations containing this compound demonstrate effective control over various agricultural pests, leading to increased crop yields .

Research Findings and Insights

Recent research has focused on optimizing the synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid to enhance yield and reduce environmental impact.

Research Highlights:

  • A study indicated that using alternative solvents and reaction conditions could improve the efficiency of the synthesis process while minimizing hazardous waste .
  • Investigations into the structure-activity relationship (SAR) of trifluoromethyl-nicotinic acids have provided insights into how modifications can enhance biological activity .

Tables

Application AreaSpecific UseReferences
PharmaceuticalsAntiparasitic agents
Neurological disorder treatments
AgrochemicalsInsecticides (e.g., flonicamid)
Pest control in agriculture

Mechanism of Action

The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The chloro, dimethylamino, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural analogs differ in substituent positions and functional groups, leading to variations in electronic, steric, and physicochemical properties. Below is a comparative analysis based on evidence from CAS entries and pyridine derivative catalogs:

Structural and Substituent Variations

Table 1: Substituent Positions and Similarity Scores of Analogs
Compound Name (CAS No.) Position 2 Position 4 Position 6 Similarity Score*
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid Dimethylamino Trifluoromethyl Chloro N/A (Target)
4-Chloro-2-(trifluoromethyl)nicotinic acid (1018678-39-1) Trifluoromethyl Chloro H 0.89
6-Chloro-2-(trifluoromethyl)nicotinic acid (261635-83-0) Trifluoromethyl H Chloro 0.78
2-Chloro-6-(trifluoromethyl)isonicotinic acid (796090-23-8) Chloro H Trifluoromethyl 0.81
2-Trifluoromethylnicotinic acid (131747-43-8) Trifluoromethyl H H 0.75

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Differences and Implications

Substituent Position Effects: The target compound’s trifluoromethyl group at position 4 and dimethylamino group at position 2 distinguish it from analogs like 4-Chloro-2-(trifluoromethyl)nicotinic acid (similarity score: 0.89), where the chloro and trifluoromethyl groups swap positions. This positional isomerism alters electronic effects: the electron-withdrawing trifluoromethyl group at position 4 in the target compound may deactivate the pyridine ring differently compared to its placement at position 2 in analogs .

Functional Group Contributions: The dimethylamino group in the target compound introduces basicity (pKa ~8–10), enhancing solubility in acidic media.

Lipophilicity and Bioactivity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5), favoring membrane permeability.

Steric and Electronic Effects :

  • The chloro group at position 6 in the target compound may sterically hinder interactions at the pyridine ring’s meta position, a feature absent in analogs like 2-Chloro-6-(trifluoromethyl)isonicotinic acid , where substituents occupy ortho positions relative to the carboxylic acid .

Biological Activity

Overview

6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid characterized by the presence of chloro, dimethylamino, and trifluoromethyl functional groups. Its molecular formula is C9_9H8_8ClF3_3N2_2O2_2. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of new derivatives that may exhibit enhanced biological activity. The presence of specific functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The chloro, dimethylamino, and trifluoromethyl groups enhance its binding affinity and specificity towards these receptors, potentially modulating their activity. This modulation can influence various physiological processes, including neurotransmission and cellular signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of nicotinic acid derivatives, including 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

CompoundCell LineIC50_{50} (µM)Mechanism
5cHCT-150.068VEGFR-2 inhibition
5bPC-3Not specifiedCytotoxicity

This data suggests that derivatives like 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the nicotinic acid scaffold can lead to compounds with enhanced activity against various bacterial strains. The structure-activity relationship (SAR) studies are essential in identifying which modifications yield the most potent antimicrobial effects.

Case Studies

  • Anticancer Activity : A study synthesized novel nicotinic acid derivatives and evaluated their cytotoxicity against 60 human cancer cell lines. Among them, compounds exhibiting high selectivity for VEGFR-2 demonstrated significant potential as anticancer agents .
  • Antimicrobial Efficacy : Another study focused on the synthesis of nicotinic acid derivatives and their antimicrobial activities against common pathogens. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard antibiotics .

Safety and Toxicity

While exploring the biological activities of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid, it is crucial to assess its safety profile. Toxicity studies indicate varying degrees of acute and subacute toxicity across different species, necessitating thorough evaluation before clinical applications .

Q & A

Basic Research Question

  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-NMR to verify dimethylamino proton environments .
  • High-resolution mass spectrometry (HRMS) : Detect isotopic patterns (e.g., chlorine) and validate molecular formula .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry, as done for related pyridine derivatives .

How should researchers address contradictory data on the compound’s stability under varying pH conditions?

Advanced Research Question
Contradictions in stability studies often arise from solvent interactions or degradation pathways:

  • Perform accelerated stability testing in buffered solutions (pH 1–13) at elevated temperatures, analyzing degradation products via LC-MS .
  • Apply multivariate analysis (e.g., ANOVA) to isolate pH-dependent degradation mechanisms . For example, acidic conditions may hydrolyze the dimethylamino group, while basic conditions target the trifluoromethyl moiety .

What methodologies enable the study of this compound’s potential as a ligand in catalytic systems?

Advanced Research Question

  • Kinetic profiling : Use stopped-flow spectroscopy to measure binding constants with transition metals (e.g., Pd, Cu) in real time .
  • Computational ligand design : Screen electron-donating/withdrawing effects of substituents (e.g., chloro vs. trifluoromethyl) on metal-ligand bond strength using software like Gaussian or ORCA .
  • Compare catalytic turnover rates in cross-coupling reactions (e.g., Suzuki-Miyaura) with structurally analogous ligands .

How can researchers design experiments to investigate the compound’s reactivity in photochemical applications?

Advanced Research Question

  • Photoreactor design : Use UV-Vis spectroscopy to monitor photoactivity under controlled light wavelengths (e.g., 254 nm for bond cleavage studies) .
  • Transient absorption spectroscopy : Capture short-lived intermediates (e.g., radicals) generated during photolysis .
  • Correlate computational predictions (TD-DFT) of excited-state behavior with experimental data .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Basic Research Question

  • Process intensification : Optimize solvent systems (e.g., switch from DMF to THF for easier removal) and employ continuous-flow reactors to enhance heat/mass transfer .
  • Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches .

How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in heterocyclic chemistry?

Advanced Research Question

  • Comparative studies : Synthesize analogs (e.g., 6-Chloro-5-fluoronicotinic acid ) and measure reaction rates in cycloaddition or alkylation reactions.
  • Hammett analysis : Quantify electronic effects by correlating substituent σ values with reaction kinetics . The trifluoromethyl group’s strong electron-withdrawing nature may dominate over steric hindrance in directing electrophilic attacks .

What experimental and computational approaches validate the compound’s metabolic pathways in biological systems?

Advanced Research Question

  • In vitro metabolism assays : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS .
  • QSAR modeling : Predict cytochrome P450 interactions using molecular docking (e.g., AutoDock Vina) and compare with in vivo data .

How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Basic Research Question

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric splitting) by acquiring spectra at low temperatures (−40°C) .
  • 2D NMR techniques : Use HSQC and HMBC to assign 13C^{13}\text{C} signals and confirm connectivity of the dimethylamino group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid
Reactant of Route 2
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6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid

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